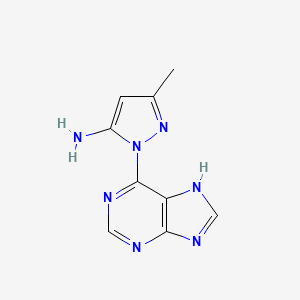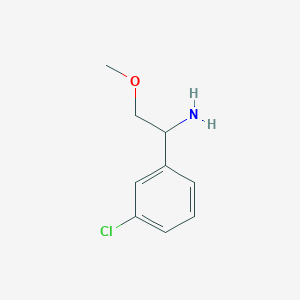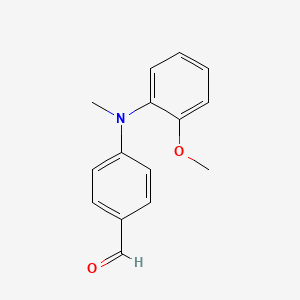![molecular formula C9H11F3N2S B1428028 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1249566-89-9](/img/structure/B1428028.png)
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
Overview
Description
“3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is a compound that contains a piperidine ring, which is a saturated heterocyclic system . It also contains a trifluoromethyl group and a thiazole ring . This compound is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” can be achieved through various methods. One of the common methods involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of this compound can also involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a thiazole ring . The molecular formula of this compound is C6H10F3N .Scientific Research Applications
Synthesis and Antitumor Activity
- Piperidine-based 1,3-thiazole derivatives have been synthesized, including those with antimicrobial and antitumor properties. For instance, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were investigated for their antitumoral activity, particularly against glioblastoma multiforme (da Silveira et al., 2017).
Anticancer Evaluation
- Substituted 1,3-thiazoles have shown promising results in cancer research. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle displayed significant anticancer activity across various cancer cell lines (Turov, 2020).
Antimicrobial Properties
- Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives has been explored for their potent antimicrobial properties. These compounds have shown marked potency as antimicrobial agents, particularly against bacterial and fungal strains (Venkatesan & Maruthavanan, 2011).
Antifungal and Antitumor Activities
- Thiazole derivatives synthesized from piperidine have been evaluated for their antifungal and antitumor activities. Some compounds exhibited high activity against specific cancer cell lines and fungal strains (Insuasty et al., 2013).
Safety And Hazards
Future Directions
The demand for compounds like “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .
properties
IUPAC Name |
2-piperidin-3-yl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDERHQXUUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CS2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



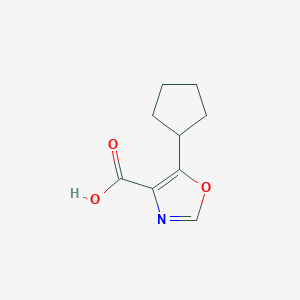
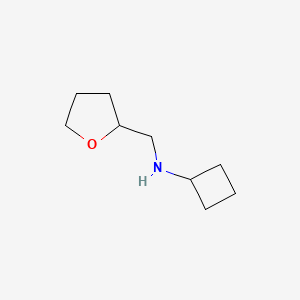
![[4-Methyl-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1427950.png)
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)
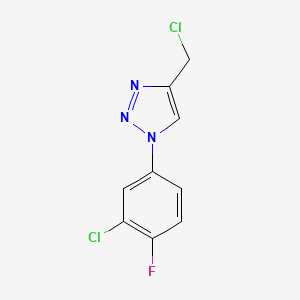
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
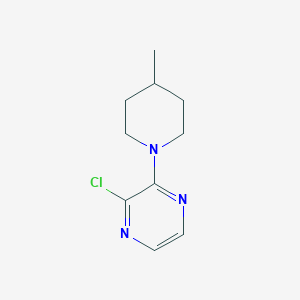
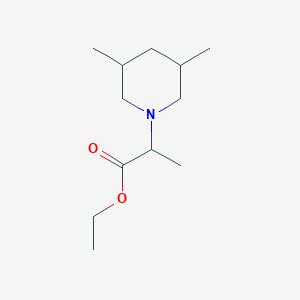
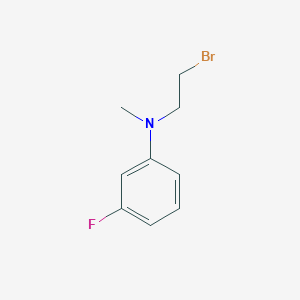
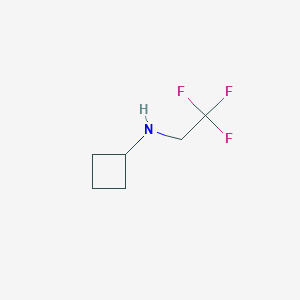
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
